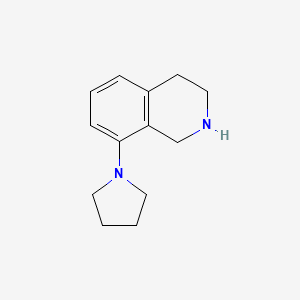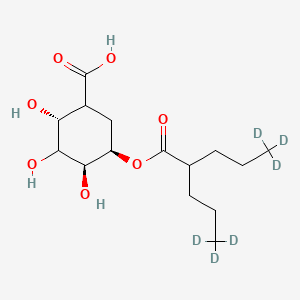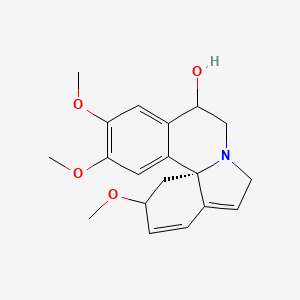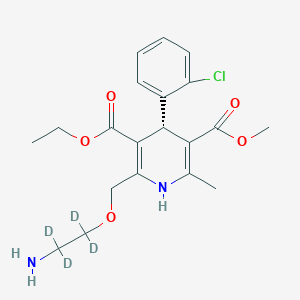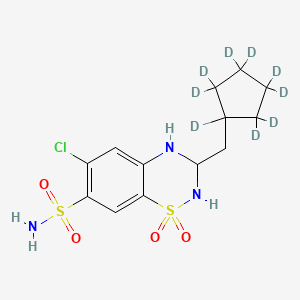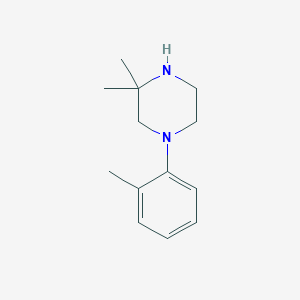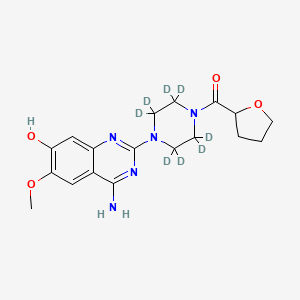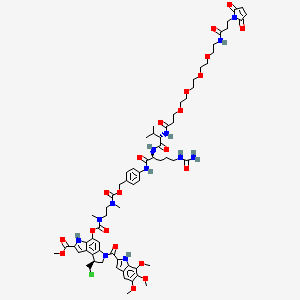
Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA is a complex chemical compound used primarily in the field of targeted cancer therapy. It is an antibody-drug conjugate linker that incorporates the antitumor antibiotic Duocarmycin SA, connected through the Mal-PEG4-VC-PAB-DMEA-Seco linker . This compound is designed to deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA involves multiple steps, starting with the preparation of the individual components: Mal-PEG4, VC-PAB, DMEA, and Seco-Duocarmycin SA. These components are then linked together through a series of chemical reactions under controlled conditions. The specific reaction conditions, such as temperature, pH, and solvents used, are optimized to ensure the stability and efficacy of the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality. The final product is subjected to rigorous quality control measures, including purity testing and stability analysis .
Chemical Reactions Analysis
Types of Reactions
Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome .
Major Products Formed
Scientific Research Applications
Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex chemical reactions and developing new synthetic methods.
Biology: Employed in the study of cellular processes and the development of targeted drug delivery systems.
Medicine: Utilized in the development of targeted cancer therapies, aiming to improve the efficacy and reduce the side effects of chemotherapy.
Industry: Applied in the production of advanced pharmaceuticals and biotechnological products
Mechanism of Action
The mechanism of action of Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA involves the targeted delivery of the cytotoxic agent Duocarmycin SA to cancer cells. The compound binds to specific antigens on the surface of cancer cells, allowing the cytotoxic agent to enter the cells and induce cell death. This targeted approach minimizes damage to healthy cells and enhances the efficacy of the treatment .
Comparison with Similar Compounds
Similar Compounds
Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA: Known for its high specificity and efficacy in targeted cancer therapy.
Mc-VC-PAB-SN38: Another antibody-drug conjugate used in targeted cancer therapy, known for its potent cytotoxic effects.
DBCO-PEG4-VC-PAB-DMEA-PNU-159682: A similar compound used in click chemistry and targeted drug delivery
Uniqueness
This compound stands out due to its unique combination of components, which provide high specificity and efficacy in targeting cancer cells. Its ability to minimize damage to healthy cells makes it a valuable tool in the development of advanced cancer therapies .
Properties
Molecular Formula |
C67H87ClN12O21 |
|---|---|
Molecular Weight |
1431.9 g/mol |
IUPAC Name |
methyl (8S)-4-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl-methylcarbamoyl]oxy-8-(chloromethyl)-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate |
InChI |
InChI=1S/C67H87ClN12O21/c1-39(2)56(76-52(82)18-24-96-26-28-98-30-31-99-29-27-97-25-20-70-51(81)17-21-79-53(83)15-16-54(79)84)62(86)75-45(10-9-19-71-65(69)89)61(85)72-43-13-11-40(12-14-43)38-100-66(90)77(3)22-23-78(4)67(91)101-49-35-48-55(44-34-47(64(88)95-8)74-58(44)49)42(36-68)37-80(48)63(87)46-32-41-33-50(92-5)59(93-6)60(94-7)57(41)73-46/h11-16,32-35,39,42,45,56,73-74H,9-10,17-31,36-38H2,1-8H3,(H,70,81)(H,72,85)(H,75,86)(H,76,82)(H3,69,71,89)/t42-,45+,56+/m1/s1 |
InChI Key |
OUKLXONEOKZQFG-YUOCBUPLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC2=C3C(=C4[C@@H](CN(C4=C2)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CCl)C=C(N3)C(=O)OC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC2=C3C(=C4C(CN(C4=C2)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CCl)C=C(N3)C(=O)OC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


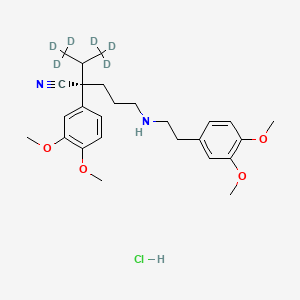
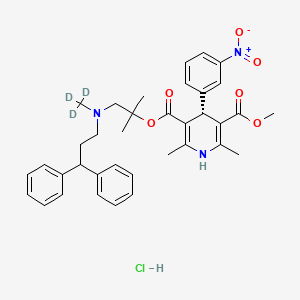
![5-[4-[(2-aminophenyl)carbamoyl]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B15145009.png)
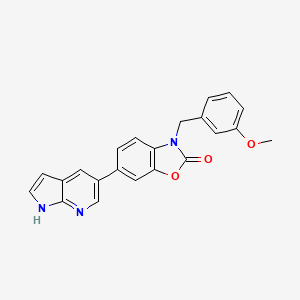
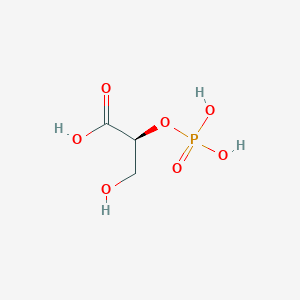
![(8R,9R)-16-methoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,8,9,17-tetrol](/img/structure/B15145024.png)
